molecular formula C13H9ClN2O3S2 B11200083 N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11200083
M. Wt: 340.8 g/mol
InChI Key: QQTXRPXXLVYEBL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including a chlorophenyl group, an oxazole ring, and a thiophene-sulfonamide moiety, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and suitable coupling reactions.

    Sulfonamide formation: The final step usually involves the reaction of the intermediate compound with sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the chlorophenyl or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its antimicrobial or anticancer properties.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The compound’s unique structure may allow it to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

Uniqueness

N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides

Properties

Molecular Formula

C13H9ClN2O3S2

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H9ClN2O3S2/c14-9-1-3-10(4-2-9)16-21(17,18)13-6-5-12(20-13)11-7-8-15-19-11/h1-8,16H

InChI Key

QQTXRPXXLVYEBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3)Cl

Origin of Product

United States

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